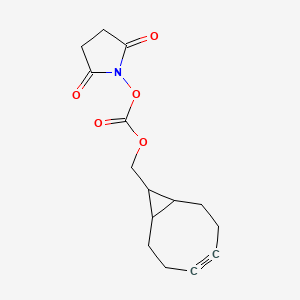
BCN-Osu
Vue d'ensemble
Description
BCN-Osu, also known as (1R,8S,9s)-Bicyclo [6.1.0]non-4-yn-9-ylmethyl Succinimidyl Carbonate, is a Succinimidyl ester/NHS functionalized cyclooctyne derivative . It is used for the addition of the cyclooctyne moiety into amine-containing compounds or biomolecules . The BCN group can react with azide-tagged biomolecules under copper-free conditions .
Synthesis Analysis
BCN-Osu is synthesized from N,N’-Disuccinimidyl carbonate and BCN-OH . In one method, BCN-OSu carbonate and amino-PEG4-acid are combined in anhydrous DMF, followed by the addition of triethylamine . After stirring, EDCI.HCl and NHS are added . The resulting solution is stirred, then poured into NaHCO3 and EtOAc . The organic phase is separated, washed, dried, filtered, and concentrated in vacuo .Molecular Structure Analysis
The molecular formula of BCN-Osu is C15H17NO5 . Its molecular weight is 291.3 . The structure of BCN-Osu varies with the method of preparation .Chemical Reactions Analysis
BCN-Osu reacts with amine-containing compounds or biomolecules . For example, BCN-PEG4-C(O)OSu can be synthesized by reacting BCN-OSu carbonate with amino-PEG4-acid . BCN-Osu can also react with 2-(aminomethyl)pyrene.HCl to yield a product .Physical And Chemical Properties Analysis
BCN-Osu has a melting point of 120 °C and a predicted boiling point of 412.8±28.0 °C . Its predicted density is 1.35±0.1 g/cm3 .Applications De Recherche Scientifique
Biomedical Applications
BCN’s biocompatibility and drug delivery potential:
For more in-depth information, you can refer to the following research articles:
- Liu, F., Zhao, X., Shi, P., Li, L., Dong, Q., Tian, M., Wu, Y., & Sun, X. (2023). A Review on Recent Progress Achieved in Boron Carbon Nitride Nanomaterials for Supercapacitor Applications. Batteries, 9(8), 396
- Zhang, J., et al. (2020). Methanol conversion on borocarbonitride catalysts. Science Advances, 6(20), eaba5778
- Wang, Y., et al. (2023). Boron carbon nitride (BCN): an emerging two-dimensional nanomaterial. Journal of Materials Chemistry A, 11, 23456-23470
Safety and Hazards
Mécanisme D'action
Biochemical Pathways
. This suggests that BCN-Osu may play a role in protein synthesis and modification pathways, where it can be used to label and track the incorporation of specific amino acids.
Result of Action
The molecular and cellular effects of BCN-Osu’s action primarily involve the modification of biomolecules. By attaching to amine groups in these molecules, BCN-Osu allows for the addition of a cyclooctyne moiety. This modification can be used for various purposes, such as tracking the incorporation of specific amino acids into proteins .
Propriétés
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl (2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-7-8-14(18)16(13)21-15(19)20-9-12-10-5-3-1-2-4-6-11(10)12/h10-12H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTDJYHCSCYLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1426827-79-3 | |
| Record name | rac-[(1R,8S,9S)-bicyclo[6.1.0]non-4-yn-9-yl]methyl 2,5-dioxopyrrolidin-1-yl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)









![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B3027827.png)


